4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile
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Overview
Description
4-({7-Azabicyclo[221]heptan-7-yl}methyl)benzonitrile is a chemical compound characterized by a bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane (7-azanorbornane): Found in epibatidine, a potent acetylcholine nicotinic receptor agonist.
Tropane Alkaloids: Compounds like cocaine and atropine, which also contain bicyclic structures with nitrogen atoms.
Uniqueness
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile is unique due to its specific combination of a bicyclic structure with a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile |
InChI |
InChI=1S/C14H16N2/c15-9-11-1-3-12(4-2-11)10-16-13-5-6-14(16)8-7-13/h1-4,13-14H,5-8,10H2 |
InChI Key |
JYENYGJCSJSPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N2CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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